molecular formula C10H13NO B7906900 [1-(4-Aminophenyl)cyclopropyl]methanol

[1-(4-Aminophenyl)cyclopropyl]methanol

Cat. No.: B7906900
M. Wt: 163.22 g/mol
InChI Key: GKJDRRCZPHCTJA-UHFFFAOYSA-N
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Description

[1-(4-Aminophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C10H13NO It features a cyclopropyl group attached to a methanol moiety, with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method includes the reaction of 4-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and hydrolysis of the nitrile to a methanol group yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction steps, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(4-Aminophenyl)cyclopropyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (Sodium hydride).

Major Products:

    Oxidation: 1-(4-Aminophenyl)cyclopropylmethanal or 1-(4-Aminophenyl)cyclopropylmethanoic acid.

    Reduction: 1-(4-Aminophenyl)cyclopropylmethane.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: Used in the development of new materials with specific properties such as polymers or resins.

Mechanism of Action

The mechanism by which [1-(4-Aminophenyl)cyclopropyl]methanol exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    [1-(4-Nitrophenyl)cyclopropyl]methanol: Similar structure but with a nitro group instead of an amino group.

    [1-(4-Hydroxyphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness:

    [1-(4-Aminophenyl)cyclopropyl]methanol: is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[1-(4-aminophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDRRCZPHCTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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